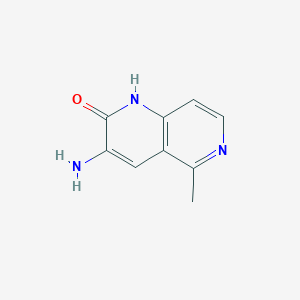

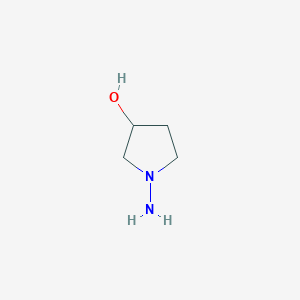

![molecular formula C12H9N3O B3360411 9H-Pyrido[3,4-b]indole-3-carboxamide CAS No. 88932-13-2](/img/structure/B3360411.png)

9H-Pyrido[3,4-b]indole-3-carboxamide

説明

9H-Pyrido[3,4-b]indole-3-carboxamide is a chemical compound with the molecular formula C11H8N2 . It is also known by other names such as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline .

Molecular Structure Analysis

The molecular structure of 9H-Pyrido[3,4-b]indole-3-carboxamide can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving 9H-Pyrido[3,4-b]indole-3-carboxamide were not found in the searched resources, indoles have been applied in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

9H-Pyrido[3,4-b]indole-3-carboxamide is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether .科学的研究の応用

Mutagenicity Studies

9H-Pyrido[3,4-b]indole derivatives have been studied for their mutagenic properties. For instance, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a derivative of 9H-Pyrido[3,4-b]indole, has been identified as a mutagenic compound produced in certain chemical reactions, emphasizing the importance of understanding its formation and transformation pathways (Murakami et al., 2010).

Analytical Methodologies

These compounds have also been a subject of analytical studies. For example, the development of sensitive analytical methodologies for the detection and quantification of 9H-pyrido[3,4-b]indole in foodstuffs using advanced techniques like LC-MS/MS, highlighting their presence in various consumer products and the need for reliable detection methods (Crotti et al., 2010).

Synthesis Methods

Research has been conducted on the synthesis of 9H-Pyrido[3,4-b]indole derivatives, such as the development of a new method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones. This work is significant for the chemical industry as it provides an efficient way to synthesize these compounds, which can be used in further research or applications (La Regina et al., 2014).

Chemical Interactions and Reactions

The interaction of these compounds with various enzymes and their role in biochemical processes has been a subject of research. For instance, the study of UDP-Glucuronosyltransferases' role in the metabolic activation of certain 9H-pyrido[3,4-b]indole derivatives in tobacco smoke and their implications for cancer risk provides valuable insights into the molecular mechanisms of tobacco-related carcinogenesis (Tang et al., 2012).

Potential Therapeutic Applications

There have been investigations into the therapeutic potential of 9H-pyrido[3,4-b]indole derivatives, like their use in antifilarial chemotherapy. This research is crucial for medical science, as it explores new avenues for treating diseases caused by filarial worms (Srivastava et al., 1999).

Application in Mass Spectrometry

These compounds have also been studied for their use in mass spectrometry. The utility of β-carboline alkaloids, including derivatives of 9H-pyrido[3,4-b]indole, as matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, reveals their potential application in advanced analytical techniques (Nonami et al., 1998).

特性

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-12(16)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-6,15H,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZNPYBICIOFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520556 | |

| Record name | 9H-beta-Carboline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Pyrido[3,4-b]indole-3-carboxamide | |

CAS RN |

88932-13-2 | |

| Record name | 9H-beta-Carboline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

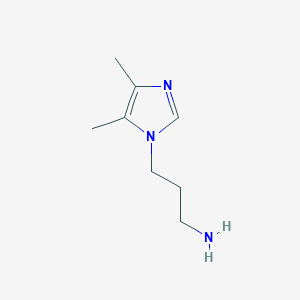

![4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360365.png)

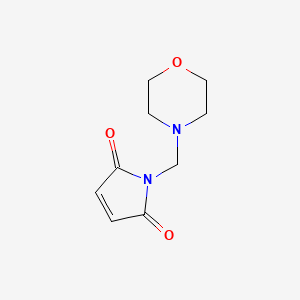

![Imidazo[1,5-a]pyrimidine, 4-methoxy-2-methyl-6-(1-methylethyl)-](/img/structure/B3360379.png)

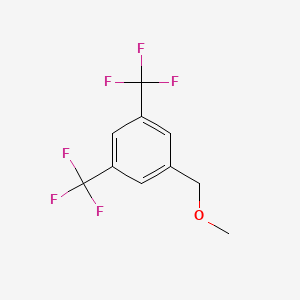

![4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360385.png)

![2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine](/img/structure/B3360389.png)

![4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3360396.png)

![4-Methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B3360400.png)